Phenol, 4-amino-2,6-dimethoxy-, hydrochloride

Description

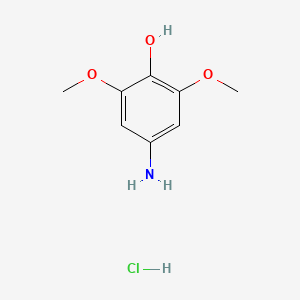

Phenol, 4-amino-2,6-dimethoxy-, hydrochloride is a substituted phenolic compound characterized by an amino group at the para position (C4) and methoxy groups at the ortho positions (C2 and C6), with a hydrochloride counterion enhancing its solubility. For instance, hydroxylamine hydrochloride is used in amination reactions of methoxy-substituted precursors (e.g., 5-methylresorcinol dimethoxy nitrile) to generate similar aromatic amines . Such compounds are often intermediates in pharmaceuticals or dyes, as seen in the synthesis of disperse red F3BS .

Properties

CAS No. |

198134-83-7 |

|---|---|

Molecular Formula |

C8H12ClNO3 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

4-amino-2,6-dimethoxyphenol;hydrochloride |

InChI |

InChI=1S/C8H11NO3.ClH/c1-11-6-3-5(9)4-7(12-2)8(6)10;/h3-4,10H,9H2,1-2H3;1H |

InChI Key |

CNDNENQTAKXLHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-amino-2,6-dimethoxy-, hydrochloride typically involves multiple steps. One common method includes:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production of this compound often involves optimizing the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-amino-2,6-dimethoxy-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

Antioxidant and Anti-inflammatory Properties

Research has demonstrated that phenol derivatives, including 4-amino-2,6-dimethoxyphenol, exhibit significant antioxidant and anti-inflammatory effects. A study published in Carcinogenesis highlighted the compound's ability to suppress oxidative stress and inflammatory cytokines in models of inflammatory bowel disease. Mice treated with this compound showed a marked reduction in colonic ulcers and inflammatory markers, suggesting its potential as a chemopreventive agent against colon cancer .

Antimalarial Efficacy

Phenol derivatives have also been investigated for their antimalarial properties. A study focused on the structure-activity relationship of various phenolic compounds indicated that modifications to the phenolic structure can enhance their efficacy against malaria parasites. The findings suggest that phenol derivatives could be further developed into effective antimalarial agents .

Applications in Dye Formulations

Oxidation Dye Compositions

Phenol, 4-amino-2,6-dimethoxy-, hydrochloride is utilized as a developer in oxidation dye formulations. According to a patent document, this compound serves as an essential intermediate in the synthesis of dye compositions that include various coupling substances. The incorporation of this phenolic compound allows for the development of stable dyes with desirable color properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Phenol, 4-amino-2,6-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Phenol, 4-amino-2,6-dimethoxy-, hydrochloride with its analogs:

*Biodegradability data inferred from microbial assays on structurally related phenols . †IC50 values reflect antiplatelet activity from .

Key Observations

- Substituent Effects on Biodegradation: Methoxy groups (electron-donating) may enhance microbial degradation compared to chloro substituents (electron-withdrawing). For example, 2,4-diamino phenol hydrochloride is rapidly degraded by Ochrobactrum sp. Pv2Z2 (>10⁷ CFU/mL) , whereas chloro-substituted analogs like 4-amino-2,6-dichlorophenol are likely more persistent due to reduced electron density.

- Fluorinated analogs (e.g., 4-amino-2,6-difluoro-) may exhibit altered binding affinities due to fluorine’s electronegativity.

- Synthesis Pathways : Amination of methoxy precursors using hydroxylamine hydrochloride and phase-transfer catalysts (e.g., polyethylene glycol) is a common route for similar compounds, avoiding cyanide use and improving environmental safety .

Research Findings and Implications

Biodegradation and Environmental Impact

- Microbial Utilization: Ochrobactrum sp. Pv2Z2 degrades phenols with amino and methoxy groups (e.g., 2,4-diamino phenol hydrochloride) but cannot metabolize nitro- or complex halogenated derivatives (e.g., 4-nitrophenol) . This suggests the target compound’s biodegradability may depend on substituent positions and steric hindrance.

- Chloro vs. Methoxy Substitutents : Chloro groups increase molecular weight and hydrophobicity, reducing water solubility and biodegradation rates. Methoxy groups, being bulkier but less electronegative, may improve solubility and microbial accessibility.

Pharmacological and Industrial Relevance

- Antiplatelet Potential: Methoxy-substituted phenols (e.g., 2-methoxy-4-methylphenol) show potent antiplatelet activity (IC50 < 3 μM), suggesting the target compound could be explored for similar applications .

Biological Activity

Phenol, 4-amino-2,6-dimethoxy-, hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-amino-2,6-dimethoxyphenol hydrochloride is C10H15ClN2O3, with a molecular weight of approximately 232.69 g/mol. The compound features a phenolic structure with two methoxy groups at the 2 and 6 positions and an amino group at the para position. This unique arrangement contributes to its distinct biological activities.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, 4-amino-2,6-dimethoxyphenol has been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

2. Antimicrobial Properties

Studies have demonstrated broad-spectrum antimicrobial activity against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Saccharomyces cerevisiae .

3. Cytotoxicity and Apoptosis

The cytotoxic effects of phenolic compounds have been extensively studied. In murine leukemia cells, 4-amino-2,6-dimethoxyphenol induced apoptosis through caspase-mediated pathways. The structure-activity relationship (SAR) studies indicate that the presence of the amino group significantly enhances its cytotoxic potential compared to other phenolic compounds .

4. Antidiabetic Activity

Recent investigations have highlighted the potential of this compound in inhibiting key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. In vitro studies showed significant inhibition rates of 93.2% and 73.7%, respectively .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Oxidative Stress Modulation : The compound's antioxidant properties help mitigate oxidative damage by neutralizing reactive oxygen species (ROS).

- Enzyme Inhibition : It inhibits key enzymes involved in glucose metabolism, thus showcasing potential as an antidiabetic agent.

- Apoptotic Pathways : The induction of apoptosis via caspase activation suggests a mechanism that could be exploited for cancer therapy.

Q & A

Q. What advanced chromatographic methods resolve degradation products or impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.